An In-depth Technical Guide to the Chemical Properties and Applications of Fast Red Violet LB
An In-depth Technical Guide to the Chemical Properties and Applications of Fast Red Violet LB
For Researchers, Scientists, and Drug Development Professionals
Fast Red Violet LB is a diazonium salt widely recognized in histology, cytology, and immunohistochemistry for its role as a potent chromogenic coupling agent. Its primary application lies in the enzymatic localization of phosphatases, such as Alkaline Phosphatase (ALP) and Tartrate-Resistant Acid Phosphatase (TRAP), where it facilitates the formation of a brilliant, insoluble precipitate at the site of enzyme activity. This guide provides a comprehensive overview of its chemical properties, core mechanisms, and detailed experimental protocols.
Core Chemical and Physical Properties
Fast Red Violet LB is typically available as a diazonium salt, often stabilized as a hemi(zinc chloride) salt. It is derived from its parent amine, Fast Red Violet LB Base. The key properties of these forms are summarized below.
Table 1: Physicochemical Properties of Fast Red Violet LB and Related Compounds
| Property | Fast Red Violet LB Salt (Diazonium Chloride) | Fast Red Violet LB hemi(zinc chloride) salt | Fast Red Violet LB Base |
| Synonyms | 4-benzamido-5-chloro-2-methylbenzenediazonium chloride | 5-Chloro-4-benzamido-2-methylbenzenediazonium chloride hemi(zinc chloride) salt | 4'-Amino-2'-chloro-5'-methylbenzanilide |
| CAS Number | 32348-81-5[1][2][3] | 32348-81-5[4][5] | 121-22-2 |
| Molecular Formula | C₁₄H₁₁Cl₂N₃O[2] | C₁₄H₁₁Cl₂N₃O · ½ZnCl₂[4][5] | C₁₄H₁₃ClN₂O |
| Molecular Weight | 308.16 g/mol | 376.31 g/mol [4][6][5] | 260.72 g/mol |
| Appearance | Powder[7] | Powder[4] | - |
| Solubility | H₂O: 1 mg/mL. Can be dissolved up to 25 mg/mL, resulting in a clear to slightly hazy solution.[3][8] | - | - |
Mechanism of Action: Azo Coupling Reaction
The utility of Fast Red Violet LB Salt in enzyme histochemistry is based on the principle of azo coupling.[9] This is an electrophilic aromatic substitution reaction where the diazonium cation acts as an electrophile. The process occurs in two main stages:
-
Enzymatic Hydrolysis : An enzyme, such as alkaline or acid phosphatase, cleaves a phosphate group from a substrate, typically a naphthol derivative like Naphthol AS-MX phosphate.[9] This reaction liberates a free naphthol compound.
-
Azo Coupling : The liberated, electron-rich naphthol compound then rapidly couples with the Fast Red Violet LB diazonium salt. This reaction forms a stable, intensely colored, and insoluble azo dye precipitate precisely at the location of the enzyme activity.[9]
The insolubility of the final azo dye is critical, as it ensures that the colored product remains at the site of the reaction, allowing for accurate microscopic localization of the target enzyme.[9] While computational methods can predict the absorption maximum (λmax) of the final dye, a definitive experimental value is not widely reported in the literature.[9]
Logical Workflow: Enzymatic Detection via Azo Coupling
The following diagram illustrates the logical workflow of using Fast Red Violet LB Salt for the histochemical detection of phosphatase activity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for Tartrate-Resistant Acid Phosphatase (TRAP) and Alkaline Phosphatase (ALP) staining.
Protocol 1: Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts
This protocol is adapted for staining osteoclasts in cultured cells or tissue sections.[8][10]
Reagents Required:
-
Fixative: 10% Formalin or 4% Paraformaldehyde in PBS
-
Substrate Solution: 0.1 mg/mL Naphthol AS-MX phosphate
-
Staining Buffer: 0.1 M Sodium acetate buffer, pH 5.0
-
Tartrate Solution: 50 mM Sodium tartrate
-
Dye Solution: 0.6 mg/mL Fast Red Violet LB Salt
Methodology:
-
Fixation : Fix cells or tissues in 10% formalin for 5-10 minutes at room temperature.[8]
-
Washing : Rinse samples thoroughly with PBS to remove the fixative.[1]
-
Staining Solution Preparation : Prepare the final staining solution by dissolving Naphthol AS-MX phosphate and Fast Red Violet LB salt in the sodium acetate buffer containing sodium tartrate.
-
Incubation : Cover the samples with the staining solution and incubate for 15-60 minutes at 37°C, or until a sufficient color has developed. The incubation should be performed in the dark.
-
Final Wash : Rinse the samples with distilled water to stop the reaction.
-
Counterstaining (Optional) : Counterstain with a suitable nuclear stain like Hematoxylin if desired.
-
Mounting : Mount the slides using an aqueous mounting medium, as the azo dye product is soluble in alcohols and xylene.[2]
-
Observation : Observe under a light microscope. TRAP-positive cells, such as osteoclasts, will appear bright red or violet.[8]
Table 2: Key Reagents for TRAP Staining
| Reagent | Concentration / pH | Purpose |
| Paraformaldehyde | 4% in PBS | Cell/Tissue Fixation |
| Naphthol AS-MX Phosphate | 0.1 mg/mL | Enzyme Substrate |
| Fast Red Violet LB Salt | 0.6 mg/mL | Chromogenic Coupling Agent |
| Sodium Acetate Buffer | 0.1 M, pH 5.0 | Provides optimal pH for acid phosphatase |
| Sodium Tartrate | 50 mM | Inhibits non-tartrate resistant phosphatases |
Protocol 2: Alkaline Phosphatase (ALP) Activity Staining
This protocol is suitable for identifying ALP activity in various cell types, including stem cells.[1][8]
Reagents Required:
-
Fixative: 4% Paraformaldehyde in PBS
-
Substrate Solution: 0.1% Naphthol AS-MX phosphate
-
Dye Solution: 0.1% Fast Red Violet LB Salt
-
Buffer: 56 mM 2-amino-2-methyl-1,3-propanediol or Tris buffer (pH ~9.5)
Methodology:
-
Fixation : Wash cells with PBS, then fix with 4% paraformaldehyde for 10 minutes at 4°C.[1][8] Over-fixation can inactivate the enzyme.
-
Washing : Rinse the fixed cells again with PBS to remove residual paraformaldehyde.[1][8]
-
Staining Solution Preparation : Prepare a working solution containing 0.1% Naphthol AS-MX phosphate and 0.1% Fast Red Violet LB salt in the appropriate alkaline buffer.[1][8]
-
Incubation : Incubate the cells in the staining solution for 10-15 minutes at room temperature in the dark.[1]
-
Final Wash : Wash the cells thoroughly with PBS to remove unbound dye.[1]
-
Observation : Observe the cells under a microscope. ALP-positive cells will exhibit a red or violet precipitate.[1]
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical histochemical staining procedure using Fast Red Violet LB.
Safety and Handling
As a diazonium compound, Fast Red Violet LB Salt requires careful handling. It is classified as harmful if swallowed or in contact with skin and is suspected of causing cancer.[2][3][5]
Table 3: GHS Hazard Information for Fast Red Violet LB Salt
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[11] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |
| Carcinogenicity | H351 | Suspected of causing cancer[2][3][5] |
Handling Precautions:
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. For powders, use a dust mask or respirator.[2][3]
-
Handling : Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Storage : Store locked up in a dry, cool, and well-ventilated place away from incompatible materials.[2]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2]
Biological Interactions and Drug Development Context
The primary role of Fast Red Violet LB in research is that of a diagnostic visualization tool, not a therapeutic agent. There is no evidence to suggest it directly modulates specific signaling pathways for drug development purposes. However, its reactivity as a diazonium salt means it can covalently modify proteins, particularly at tyrosine and histidine residues.[1] This reactivity is harnessed for staining but also underlies its potential toxicity. Some aryl diazonium ions have been shown to be toxic and cause cellular stress.[1] Therefore, its application should be strictly limited to its intended use in in vitro diagnostic and research staining protocols.
References
- 1. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Fast Red Violet LB Salt Dye content = 90 32348-81-5 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast red violet LB salt (Zn salt) | CymitQuimica [cymitquimica.com]
- 8. Fast Red Violet LB Salt Dye content = 90 32348-81-5 [sigmaaldrich.com]
- 9. Fast Red Violet LB | 32348-81-5 | Benchchem [benchchem.com]
- 10. Fast Red Violet LB I CAS#: 32348-81-5 I dye I InvivoChem [invivochem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
